(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety linked to a piperazine ring, which is further substituted with a cyclopropyl group and a hydroxyethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 5-position. Subsequent steps may include the formation of the piperazine ring and the introduction of the cyclopropyl and hydroxyethyl groups. Common reagents and conditions used in these reactions include brominating agents, cyclopropylating reagents, and hydroxyethylating agents under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the bromo group to a more oxidized state.
Reduction: : Reduction of the bromo group or other functional groups.
Substitution: : Replacement of the bromo group with other substituents.
Coupling Reactions: : Formation of carbon-carbon or carbon-nitrogen bonds through coupling reactions.
Common Reagents and Conditions
Reagents commonly used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura coupling). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as various substituted analogs resulting from substitution and coupling reactions.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its biological activity, including potential interactions with biological targets.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may engage in binding interactions with enzymes or receptors, while the piperazine ring and substituents contribute to its overall biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone: : Similar structure but with a methyl group instead of the cyclopropyl group.
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: : Contains a pyrimidine ring instead of a pyridine ring.
5-bromo-2-(pyrrolidin-1-yl)pyridine: : Features a pyrrolidine ring instead of a piperazine ring.
These comparisons highlight the uniqueness of (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone
Biological Activity
The compound (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H19BrN2O
- Molecular Weight : 323.23 g/mol
- IUPAC Name : this compound
This compound features a brominated pyridine ring and a piperazine moiety, which are known for their diverse pharmacological profiles.
Biological Activity Overview
Research into the biological activity of this compound has revealed several important findings:
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against coronaviruses. For instance, derivatives containing pyridine and piperazine rings have been shown to inhibit the activity of viral proteases essential for viral replication . Although specific data on this compound is limited, its structural analogs suggest a potential for antiviral efficacy.
Antimicrobial Properties
Compounds with piperazine and pyridine derivatives have demonstrated broad-spectrum antimicrobial activity. For example, studies have reported that certain piperazine derivatives show significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyclopropyl group may enhance the lipophilicity of the molecule, potentially improving membrane penetration and antibacterial effectiveness.
Anticancer Potential
Pyridine-based compounds are often explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways . While specific studies on this compound are sparse, its structural features align with those of known anticancer agents.
Study 1: Antiviral Screening
In a high-throughput screening campaign aimed at identifying inhibitors of SARS-CoV proteases, compounds structurally related to this compound showed promising inhibitory effects. Compounds with similar functional groups exhibited IC50 values below 10 µM against viral proteases, indicating strong potential for further development as antiviral agents .
Study 2: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperazine derivatives against E. coli and S. aureus. The results indicated that modifications to the piperazine ring significantly affected antimicrobial potency. Compounds incorporating additional hydrophobic groups, such as cyclopropyl moieties, enhanced activity against gram-positive bacteria .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20H,1-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXPZLZXULDSTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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